molecular formula C10H15N5O B1670618 DL-DIHYDROZEATIN CAS No. 23599-75-9

DL-DIHYDROZEATIN

Cat. No.: B1670618
CAS No.: 23599-75-9
M. Wt: 221.26 g/mol
InChI Key: XXFACTAYGKKOQB-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

DL-Dihydrozeatin is a type of cytokinin, a class of plant hormones . It primarily targets plant cells, where it plays a crucial role in promoting cell division, differentiation, and elongation .

Mode of Action

This compound interacts with its targets by binding to cytokinin receptors in plant cells . This binding triggers a cascade of events leading to the promotion of cell division, differentiation, and elongation . It can also regulate plant photosynthesis, enhancing photosynthetic efficiency and promoting plant growth and development .

Biochemical Pathways

This compound is involved in the zeatin biosynthesis pathway . It can be converted into zeatin by the enzyme zeatin reductase . In biochemical experiments, this compound and its conjugates have shown similar activity to zeatin analogues .

Pharmacokinetics

It is known that the compound is slightly soluble in water and more soluble in ethanol . This suggests that its bioavailability may be influenced by the solvent used for its application.

Result of Action

The action of this compound results in enhanced plant growth and development . It promotes cell division, differentiation, and elongation, leading to increased root growth, stem length, and leaf expansion . It also enhances photosynthetic efficiency, further promoting plant growth and development .

Action Environment

The action of this compound can be influenced by environmental factors. This suggests that this compound may play an important role in maintaining cytokinin activity in oxidative environments .

Biochemical Analysis

Biochemical Properties

DL-Dihydrozeatin interacts with various enzymes, proteins, and other biomolecules. It can be converted into zeatin by the enzyme zeatin reductase . This conversion is a key step in the biosynthesis of zeatin, a plant growth cytokinin that stimulates flower bud formation . In addition, this compound has been identified as a metabolite in zeatin biosynthesis and metabolism in radish seedlings .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by stimulating flower bud formation . It also plays a role in the regulation of cell division during cereal grain development .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is involved in the conversion of Zeatin to Dihydrozeatin in Phaseolus Embryos . This process involves the activation of the enzyme zeatin reductase, which catalyzes the conversion of this compound to zeatin .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It is more ‘stable’ than zeatin when externally supplied to plants . This stability may be because this compound is not a substrate for cytokinin oxidase , an enzyme that degrades cytokinins.

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it is known that cytokinins, the group of hormones this compound belongs to, have been studied in various animal models . These studies often involve varying dosages to observe threshold effects and potential toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in the metabolic pathway of zeatin biosynthesis . This pathway involves the conversion of this compound to zeatin by the enzyme zeatin reductase . It also interacts with other enzymes and cofactors in this pathway.

Subcellular Localization

Cytokinin oxidase/dehydrogenase (CKX), an enzyme that degrades cytokinins, has been found in different subcellular compartments Given that this compound is a type of cytokinin, it is possible that it may also have diverse subcellular localizations

Preparation Methods

Synthetic Routes and Reaction Conditions

DL-DIHYDROZEATIN can be synthesized through several chemical routes. One common method involves the reduction of zeatin using hydrogenation techniques. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under controlled conditions .

Industrial Production Methods

Industrial production of dihydrozeatin often involves biotechnological approaches, including the use of genetically modified microorganisms that can produce cytokinins. These methods are more sustainable and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

DL-DIHYDROZEATIN undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

DL-DIHYDROZEATIN has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DL-DIHYDROZEATIN is unique due to its specific role in promoting cell division and growth under stress conditions. It is more resistant to degradation compared to other cytokinins, making it more effective in certain applications .

Properties

IUPAC Name

2-methyl-4-(7H-purin-6-ylamino)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O/c1-7(4-16)2-3-11-9-8-10(13-5-12-8)15-6-14-9/h5-7,16H,2-4H2,1H3,(H2,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFACTAYGKKOQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC1=NC=NC2=C1NC=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90933510
Record name 2-Methyl-4-[(3H-purin-6-yl)amino]butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90933510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23599-75-9, 14894-18-9
Record name (±)-Dihydrozeatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23599-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydrozeatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023599759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-4-[(3H-purin-6-yl)amino]butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90933510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-Dihydrozeatin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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